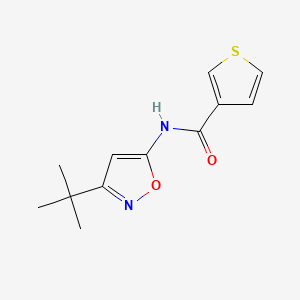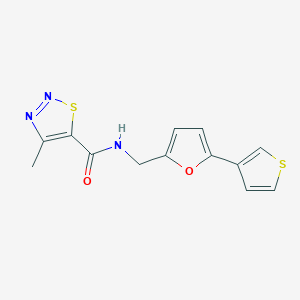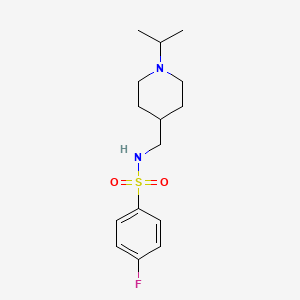
4-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide, also known as S 38093, is a chemical compound with the molecular formula C15H23FN2O2S and a molecular weight of 314.42. It is a versatile building block for labeling peptides, proteins, and oligonucleotides with fluorine-18 via Cu(I)-mediated click chemistry .
Synthesis Analysis
The synthesis of 4-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide involves Cu(I)-mediated [3+2]cycloaddition between azides and alkynes . This method has evolved into a valuable bioconjugation tool in radiopharmaceutical chemistry . The radiosynthesis of this compound could be prepared in a remotely controlled synthesis unit in 32 ± 5% decay-corrected radiochemical yield in a total synthesis time of 80 minutes .Molecular Structure Analysis
The molecular structure of 4-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide consists of a benzenesulfonamide core with a fluorine atom at the 4-position and an isopropylpiperidin-4-ylmethyl group attached to the nitrogen atom.Chemical Reactions Analysis
The versatility of 4-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide as a click chemistry building block was demonstrated by the labeling of a model peptide (phosphopeptide), protein (HSA), and oligonucleotide (L-RNA) . The obtained radiochemical yields were 77% (phosphopeptide), 55-60% (HSA), and 25% (L-RNA), respectively .Physical And Chemical Properties Analysis
The determined lipophilicity of 4-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide (logP = 1.7) allows handling of the radiotracer in aqueous solutions .Aplicaciones Científicas De Investigación
Cyclooxygenase-2 Inhibition
Benzenesulfonamide derivatives have been studied for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain. The introduction of a fluorine atom to the benzenesulfonamide structure has been shown to preserve COX-2 potency while notably increasing COX1/COX-2 selectivity. This has led to the identification of potent, highly selective, and orally active COX-2 inhibitors, such as JTE-522, which are under clinical trials for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Carbonic Anhydrase Inhibition
Several benzenesulfonamide derivatives have been synthesized and evaluated for their inhibitory effects against human carbonic anhydrase I and II isoenzymes. These compounds have shown potent inhibitory effects with Kis in the low nanomolar range, highlighting their potential application in treating conditions where inhibition of carbonic anhydrase is beneficial (Gul et al., 2016).
Antimicrobial and Anticancer Activities
Benzenesulfonamide derivatives have also been explored for their antimicrobial and anticancer properties. A series of compounds were synthesized and tested for their cytotoxicity and potential as carbonic anhydrase inhibitors. Some derivatives showed interesting cytotoxic activities, which may be crucial for further anti-tumor activity studies. These findings indicate the versatility of benzenesulfonamide derivatives in developing new therapeutic agents (Gul et al., 2016).
Propiedades
IUPAC Name |
4-fluoro-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN2O2S/c1-12(2)18-9-7-13(8-10-18)11-17-21(19,20)15-5-3-14(16)4-6-15/h3-6,12-13,17H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPBMXKAMDYPHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

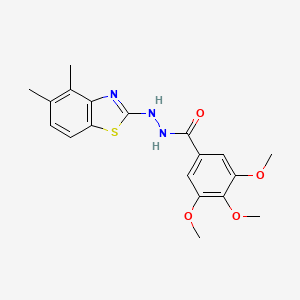
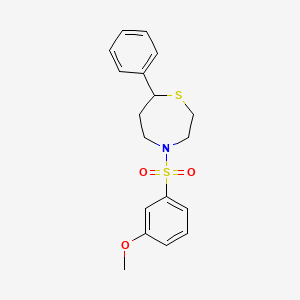
![(E)-3-(2-chlorophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)prop-2-en-1-one](/img/structure/B2558467.png)
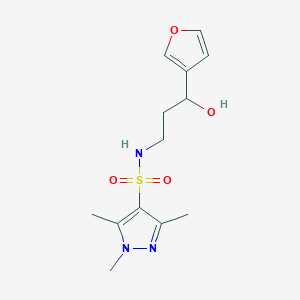
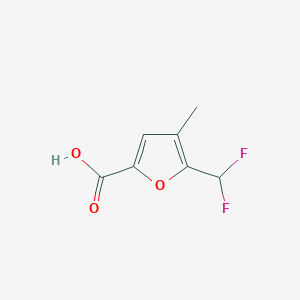
![Ethyl 2-[(3-bromobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2558471.png)
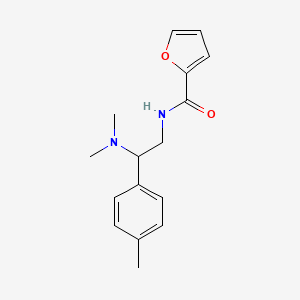

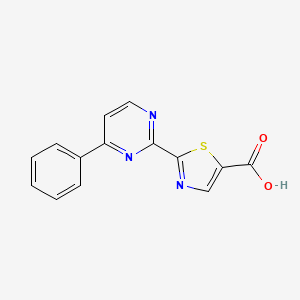
![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2-methylbenzoate](/img/structure/B2558476.png)
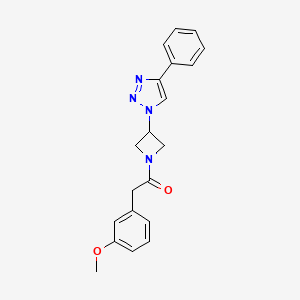
![[(2S,3R)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine](/img/no-structure.png)
